1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15899816
Molecular Formula: C12H6F6O
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6F6O |
|---|---|
| Molecular Weight | 280.16 g/mol |
| IUPAC Name | 1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H6F6O/c13-11(14,15)9-5-6-10(19-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H |
| Standard InChI Key | MMZUQYWFINSDKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is defined by the IUPAC name 1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene and possesses the canonical SMILES string C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(F)(F)F . Its three-dimensional structure features a planar naphthalene core with substituents at the 1- and 4-positions (Figure 1). The trifluoromethoxy group at position 1 introduces strong electron-withdrawing effects, while the trifluoromethyl group at position 4 enhances lipophilicity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆F₆O |
| Molecular Weight | 280.16 g/mol |
| XLogP3-AA | 5.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar SA | 9.2 Ų |
Source: Computed properties from PubChem .
Structural Analogues
Comparative analysis with related compounds reveals how substituent positioning affects chemical behavior:
Table 2: Comparison with Structural Analogues
| Compound | Substituent Positions | Key Properties |
|---|---|---|
| 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid | 1-OCF₃, 4-COOH | Enhanced reactivity for drug synthesis |
| 1-(Trifluoromethoxy)-7-(trifluoromethyl)naphthalene | 1-OCF₃, 7-CF₃ | Higher steric hindrance |
The 1,4-substitution pattern in the target compound minimizes steric clashes compared to 1,7-isomers, enabling more predictable reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is documented in the literature, analogous methods for trifluoromethylated naphthalenes suggest two viable pathways:
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Electrophilic Aromatic Substitution:
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Cross-Coupling Strategies:
Challenges include controlling regioselectivity and minimizing byproducts such as 1,2- or 1,6-isomers. Recent patents highlight the use of transition metal-ligand complexes to improve yield and purity .
Purification and Analysis
Purification typically involves fractional crystallization or preparative HPLC, given the compound’s high lipophilicity (XLogP3-AA = 5.2) . GC-MS and ¹⁹F-NMR are critical for verifying structural integrity and assessing isomeric purity.
Physicochemical and Electronic Properties
Solubility and Stability
The compound exhibits negligible water solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO and DMF. Its stability under acidic conditions is attributed to the electron-withdrawing effects of fluorine atoms, which deactivate the naphthalene ring toward electrophilic attack .
Spectroscopic Characteristics
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¹H-NMR: Downfield shifts (δ 7.5–8.3 ppm) for aromatic protons due to electron-withdrawing groups.
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¹⁹F-NMR: Distinct signals at -58 ppm (OCF₃) and -64 ppm (CF₃) .
Applications in Research and Industry
Pharmaceutical Development
The compound’s fluorine-rich structure enhances membrane permeability and binding affinity to hydrophobic protein pockets. Preliminary studies suggest utility in:
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Kinase Inhibitors: Potentiating interactions with ATP-binding sites.
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Anticancer Agents: Modulating apoptosis pathways via ROS generation.
Agrochemical Innovations
In agrochemistry, derivatives of this compound show promise as:
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Fungicides: Disrupting fungal cell wall synthesis through inhibition of chitin synthase .
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Herbicides: Interfering with plant amino acid biosynthesis.
Advanced Materials
The compound’s electronic properties make it suitable for:
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Organic Semiconductors: Enhancing charge carrier mobility in thin-film transistors .
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Luminescent Materials: Serving as a fluorophore in OLEDs due to rigid π-conjugation.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields (30–45%) and require costly catalysts. Innovations in photoredox catalysis or flow chemistry could address these issues .
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